N-(2-phenylethyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
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Overview
Description
N-(2-Phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine is a synthetic compound that belongs to the class of trifluoromethylated amines. This compound is characterized by the presence of a trifluoromethyl group attached to a cycloheptapyrimidine core, which is further substituted with a phenylethyl group. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-(2-phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using trifluoromethylating agents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .
Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques, optimized for higher yields and purity. The reaction conditions typically include the use of solvents such as acetonitrile or dimethyl sulfoxide, and the reactions are often carried out under an inert atmosphere to prevent oxidation or other side reactions.
Chemical Reactions Analysis
N-(2-Phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include the use of catalysts such as palladium or platinum, and solvents like tetrahydrofuran or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted amines and their derivatives.
Scientific Research Applications
N-(2-Phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structural properties of this compound make it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylethyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
N-(2-Phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine can be compared with other similar compounds, such as:
N-(2-Phenylethyl)-3-(trifluoromethyl)pyridin-2-amine: This compound has a similar trifluoromethyl group but differs in the core structure, which is a pyridine ring instead of a cycloheptapyrimidine ring.
N-(Trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also contain a trifluoromethyl group and are studied for their antimicrobial activity.
The uniqueness of N-(2-phenylethyl)-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-2-amine lies in its specific combination of structural features, which may confer distinct biological and chemical properties compared to other trifluoromethylated compounds.
Properties
Molecular Formula |
C18H20F3N3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)16-14-9-5-2-6-10-15(14)23-17(24-16)22-12-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,22,23,24) |
InChI Key |
PSDGEBFYKLQYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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